molecular formula C13H24N2 B15272126 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane

Katalognummer: B15272126
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: DXBDJDMVMPNVIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a piperidine ring fused to a bicyclo[2.2.2]octane framework. The presence of nitrogen atoms in the structure makes it an interesting candidate for various chemical and pharmacological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane typically involves the reaction of piperidine derivatives with bicyclo[2.2.2]octane intermediates. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a suitable bicyclo[2.2.2]octane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms

    Substitution: Various substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target proteins. This interaction can lead to various biological effects, including modulation of neurotransmitter release or inhibition of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.

    8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but different functional groups.

    1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring system.

Uniqueness

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane is unique due to its specific combination of a piperidine ring and a bicyclo[2.2.2]octane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H24N2

Molekulargewicht

208.34 g/mol

IUPAC-Name

3-(piperidin-3-ylmethyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C13H24N2/c1-2-11(9-14-5-1)8-13-10-15-6-3-12(13)4-7-15/h11-14H,1-10H2

InChI-Schlüssel

DXBDJDMVMPNVIN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CC2CN3CCC2CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.